N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide
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Description
N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H17Cl2FN2O3S and its molecular weight is 467.34. The purity is usually 95%.
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Scientific Research Applications
Potential Scientific Research Applications
Chemical Synthesis and Drug Development : Compounds like "N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide" often serve as key intermediates or target molecules in the synthesis of pharmaceuticals. Their complex structure, incorporating multiple halogens and a sulfamoyl group, suggests potential roles in the development of drugs with specific biological activities. For example, sulfonamide derivatives have been extensively explored for their antimicrobial properties and as diuretics, anticonvulsants, and carbonic anhydrase inhibitors (Lahtinen et al., 2014).
Material Science : Benzamide and its derivatives find applications in material science, particularly in the development of polymers with specific properties. Compounds containing fluorobenzamide groups might be investigated for their potential in creating new types of aromatic polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance (Tapaswi et al., 2015).
Biological Studies and Potential Therapeutic Applications : The structural complexity and the presence of specific functional groups in "this compound" suggest potential biological activity worth exploring. Similar compounds have been investigated for their biological activities, including as enzyme inhibitors or receptor modulators, which could lead to therapeutic applications in treating various diseases (Thakral et al., 2020).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-[(2-chlorophenyl)methylsulfamoyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3S/c1-13-17(22)7-4-8-20(13)26-21(27)16-11-15(9-10-19(16)24)30(28,29)25-12-14-5-2-3-6-18(14)23/h2-11,25H,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBEOQQOGIBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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